Linker Backbone: Alkyl/Ether Chain vs. PEG Chain - A Comparison of Hydrophobicity and Flexibility
APN-C3-NH-Boc is classified as an alkyl/ether-based linker, distinguishing it from its PEG-based analogs like APN-C3-PEG4-alkyne . This classification directly impacts molecular weight and the hydrophobic/hydrophilic balance of the final PROTAC. While PEG chains provide flexibility and improved aqueous solubility, alkyl/ether chains are shorter, more rigid, and more lipophilic, which can be advantageous for optimizing cellular permeability and for applications where minimal linker bulk is desired .
| Evidence Dimension | Linker Backbone & Molecular Weight |
|---|---|
| Target Compound Data | Alkyl/ether-based; Molecular Weight = 327.38 g/mol |
| Comparator Or Baseline | PEG-based (e.g., APN-C3-PEG4-alkyne); Molecular Weight = 469.53 g/mol |
| Quantified Difference | Target compound is non-PEGylated and has a 142.15 g/mol lower molecular weight. |
| Conditions | Comparative analysis based on product specifications from vendor technical datasheets. |
Why This Matters
Procurement of an alkyl/ether linker vs. a PEG linker is a fundamental design choice that influences a PROTAC's molecular weight, lipophilicity, and ultimately its physicochemical properties, affecting crucial parameters like cell permeability.
